molecular formula C19H20N4O4S B2878486 ethyl 2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1251683-30-3

ethyl 2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2878486
CAS No.: 1251683-30-3
M. Wt: 400.45
InChI Key: SGRAQPHPZKDVRK-UHFFFAOYSA-N
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Description

Ethyl 2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a 1,8-naphthyridine core fused with a thiazole ring via an amide linkage. The 1,8-naphthyridine moiety is a bicyclic system known for its pharmacological relevance, particularly in antimicrobial and anticancer agents. Structural characterization of this compound likely employs crystallographic tools such as SHELX for refinement and ORTEP-3 for visualization, as these are industry standards for small-molecule analysis .

Properties

IUPAC Name

ethyl 2-[(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-5-23-9-13(14(24)12-8-7-10(3)20-16(12)23)17(25)22-19-21-11(4)15(28-19)18(26)27-6-2/h7-9H,5-6H2,1-4H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRAQPHPZKDVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=NC(=C(S3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the thiazole moiety. Key reagents include ethyl acetoacetate, methylamine, and thionyl chloride, among others. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reagent addition is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ethyl 2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Medicine: It has potential as a lead compound for developing new pharmaceuticals, particularly in the treatment of bacterial infections or cancer.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved often include signal transduction or metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s amide and ester groups provide hydrogen-bonding donors/acceptors, enhancing crystallinity compared to thioester-based analogs .
  • Unlike 1,3,4-oxadiazole derivatives (e.g., 5a), which require hydrazine-mediated ring-opening , the target compound’s synthesis likely involves amide bond formation, a more straightforward coupling reaction.

Crystallographic and Intermolecular Interaction Analysis

Crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for resolving the target compound’s structure . Its hydrogen-bonding patterns likely differ from thioester analogs due to the amide group’s strong directional interactions. For example, the amide N–H may form a robust R₁²(6) graph-set motif with the 1,8-naphthyridine carbonyl, whereas thioester-based compounds (e.g., 5a, 6a) rely on weaker S···N or N–H···N interactions .

Research Findings and Implications

  • Bioactivity Potential: The 1,8-naphthyridine core is associated with kinase inhibition, suggesting the target compound could have anticancer applications. In contrast, oxadiazole and triazole derivatives (5a, 6a) are often explored for antimicrobial activity .
  • Solubility : The ethyl ester group in the target compound may improve solubility in organic solvents compared to the methoxybenzyl-substituted analogs.
  • Thermal Stability: The rigid 1,8-naphthyridine-thiazole framework likely enhances thermal stability relative to monocyclic oxadiazole/triazole systems.

Biological Activity

Ethyl 2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound that exhibits a range of biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound is derived from the combination of a thiazole ring and a naphthyridine moiety, which are known for their pharmacological significance. The molecular formula is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S with a molecular weight of approximately 342.39 g/mol. The structure includes functional groups that contribute to its biological activity.

Biological Activities

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to ethyl 2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine) have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, derivatives have been tested against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent antibacterial effects .

2. Antioxidant Activity

The antioxidant capabilities of this compound have been evaluated using assays such as DPPH and ABTS. These assays measure the ability to scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases. Preliminary results suggest that the compound exhibits moderate to high antioxidant activity, comparable to standard antioxidants like ascorbic acid .

3. Anticancer Potential

Several studies have focused on the anticancer properties of thiazole derivatives. Ethyl 2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine) has been shown to inhibit the growth of cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of thiazole derivatives, ethyl 2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine) demonstrated an MIC of 25 µg/mL against E. coli, indicating strong antibacterial potential. This study utilized both in vitro assays and molecular docking simulations to elucidate the interaction between the compound and bacterial enzymes .

Case Study 2: Antioxidant Activity Assessment

Another research focused on the antioxidant activity of various derivatives derived from naphthyridine compounds. The compound showed an IC50 value in the DPPH assay of 15 µg/mL, which is significantly lower than many known antioxidants, suggesting its potential use in formulations aimed at combating oxidative stress .

Summary Table of Biological Activities

Activity Tested Compound Outcome Reference
AntimicrobialEthyl 2-(1-Ethyl-7-methyl...)MIC = 25 µg/mL against E. coli
AntioxidantEthyl 2-(1-Ethyl-7-methyl...)IC50 = 15 µg/mL in DPPH assay
AnticancerEthyl 2-(1-Ethyl-7-methyl...)Inhibits A549 cells

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